molecular formula C16H15N5O B2913155 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955837-10-2

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

Cat. No.: B2913155
CAS No.: 955837-10-2
M. Wt: 293.33
InChI Key: JLQGTTFHHSTZNU-UHFFFAOYSA-N
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Description

2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-10-4-5-14(11(2)8-10)21-15-13(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQGTTFHHSTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_5O_3 with a molecular weight of approximately 395.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives. Pyrazoles have been shown to inhibit various cancer-related targets such as BRAF(V600E) and EGFR. For instance, compounds similar to the one have demonstrated cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, with some showing synergistic effects when combined with doxorubicin .

2. Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory capabilities. Research indicates that certain pyrazoles can inhibit inflammatory mediators and pathways, suggesting potential use in treating inflammatory diseases .

3. Antibacterial Activity

The antibacterial efficacy of pyrazole compounds has been documented in various studies. For example, derivatives have shown significant activity against a range of bacterial strains, making them candidates for further development as antibacterial agents .

The mechanisms through which pyrazole derivatives exert their biological effects include:

  • Inhibition of Kinases : Many pyrazoles act as kinase inhibitors, blocking pathways that lead to tumor growth and proliferation.
  • Modulation of Apoptosis : Some studies indicate that pyrazoles can induce apoptosis in cancer cells, which is crucial for their antitumor activity.
  • Anti-inflammatory Pathways : Pyrazoles may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammation .

Case Study 1: Breast Cancer

A study evaluated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity and enhanced the efficacy of doxorubicin through a synergistic effect. This finding underscores the potential for developing combination therapies involving pyrazole derivatives in treating resistant breast cancer subtypes .

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of a series of pyrazole derivatives against common bacterial pathogens. The results demonstrated that specific modifications to the pyrazole structure could enhance antibacterial activity significantly, suggesting a pathway for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeRelated MechanismExample Findings
AntitumorKinase inhibitionCytotoxicity in MCF-7 and MDA-MB-231 cell lines
Anti-inflammatoryCytokine modulationInhibition of inflammatory mediators
AntibacterialDisruption of bacterial growthSignificant activity against multiple bacterial strains

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via condensation reactions using substituted pyrazolo-pyridazine precursors. A typical protocol involves:

  • Step 1: Reacting a pyrazolo-pyridazinone derivative with acetonitrile-containing reagents (e.g., α-hydroxynaphthaldehyde or substituted benzaldehydes) in ethanol with piperidine as a catalyst under reflux (3–5 hours) .
  • Step 2: Purification via recrystallization from ethanol or acetonitrile.
    Characterization:
  • Spectroscopic methods: 1H^1H-NMR and 13C^{13}C-NMR confirm substituent positions and acetonitrile integration.
  • Chromatography: HPLC (using ammonium acetate buffer at pH 6.5) ensures purity (>95%) .
  • X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Basic: How do researchers assess the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility: Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy at λmax specific to the compound’s chromophore (e.g., pyridazine rings absorb near 270–300 nm).
  • Stability:
    • Thermal stability: TGA/DSC analysis under nitrogen atmosphere.
    • Hydrolytic stability: Incubation in PBS (pH 7.4) at 37°C for 24–72 hours, monitored via HPLC .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Design of Experiments (DoE): Use factorial designs (e.g., 2k^k or Box-Behnken) to test variables:
    • Factors: Temperature (60–100°C), catalyst loading (0.1–0.5 mol%), solvent polarity (ethanol vs. acetonitrile).
    • Responses: Yield, purity, byproduct formation.
  • Computational Feedback: Combine DoE with quantum chemical calculations (e.g., transition state modeling) to predict optimal conditions, reducing trial-and-error experimentation .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Answer:

  • Electronic Properties:
    • Calculate HOMO/LUMO energies (e.g., using Gaussian 16 with B3LYP/6-31G**) to predict reactivity and charge distribution .
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.
  • Mechanistic Insights:
    • Model reaction pathways (e.g., nucleophilic substitution at the acetonitrile group) using intrinsic reaction coordinate (IRC) calculations .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Methodological Replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • SAR Analysis: Compare structural analogs (e.g., substituents on the 2,4-dimethylphenyl group) to identify activity cliffs .
  • Computational Validation: Use molecular docking (e.g., AutoDock Vina) to verify target binding consistency across experimental setups .

Advanced: What methodologies support structure-activity relationship (SAR) studies for antimicrobial activity?

Answer:

  • Analog Synthesis: Modify substituents (e.g., methyl groups on the pyridazine ring) and test against Gram-positive/-negative bacteria (MIC assays) .
  • Data Analysis:
    • QSAR Models: Use partial least squares (PLS) regression to correlate logP, polar surface area, and antimicrobial potency.
    • Cluster Analysis: Group compounds by activity profiles to identify critical functional groups .

Basic: What analytical methods validate the compound’s purity for publication?

Answer:

  • Chromatography: HPLC with C18 columns (mobile phase: acetonitrile/ammonium acetate buffer, gradient elution) .
  • Elemental Analysis: Confirm C, H, N content (±0.4% theoretical).
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion peak .

Advanced: How can kinetic studies and computational modeling clarify degradation pathways?

Answer:

  • Kinetic Experiments: Monitor degradation in accelerated conditions (e.g., 40°C/75% RH) using LC-MS to identify breakdown products.
  • Computational Tools:
    • Molecular Dynamics (MD): Simulate hydrolysis pathways in explicit solvent models.
    • Reactivity Indices: Calculate Fukui indices to predict vulnerable sites (e.g., acetonitrile’s nitrile group) .

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